molecular formula C23H28O14 B592972 Debenzoylgalloylpaeoniflorin CAS No. 262350-51-6

Debenzoylgalloylpaeoniflorin

Cat. No.: B592972
CAS No.: 262350-51-6
M. Wt: 528.463
InChI Key: VUMDOEIOARUSRC-PUFBVGNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Debenzoylgalloylpaeoniflorin has a wide range of scientific research applications:

    Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.

    Biology: Its antioxidant and anti-inflammatory properties make it a subject of interest in biological research, particularly in understanding cellular protection mechanisms.

    Medicine: It has potential therapeutic applications in treating conditions related to oxidative stress and inflammation.

    Industry: It is used in the development of natural antioxidants and anti-aging products in the cosmetic industry

Mechanism of Action

Target of Action

Debenzoylgalloylpaeoniflorin’s primary targets appear to be the AMP-activated protein kinase (AMPK) and activating transcription factor 2 (ATF2) . AMPK is an enzyme that plays a role in cellular energy homeostasis, largely to activate glucose and fatty acid uptake and oxidation when cellular energy is low . ATF2 is a transcription factor that is a member of the leucine zipper family of DNA-binding proteins .

Mode of Action

This compound interacts with its targets through the AMPK/miR-299-5p/ATF2 axis . It appears to regulate this axis, thereby inhibiting the proliferation and metastasis of non-small cell lung cancer cells . Specifically, it has been observed to decrease ATF2 mRNA and protein levels in A549 cells .

Biochemical Pathways

The compound affects the AMPK signaling pathway . This pathway is involved in the regulation of energy balance and is activated by increases in the cellular AMP:ATP ratio . This compound’s regulation of the AMPK/miR-299-5p/ATF2 axis suggests it may influence this pathway and its downstream effects .

Result of Action

This compound has been observed to have significant cytotoxic effects on A549 cells and H1299 cells, inhibiting their clonality, invasion, and metastasis . It also inhibited the tumor growth of non-small cell lung cancer cell mouse xenografts in vivo . These results suggest that the compound’s action leads to molecular and cellular effects that inhibit the proliferation and metastasis of non-small cell lung cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of debenzoylgalloylpaeoniflorin typically involves the extraction from natural sources such as the root bark of Paeonia suffruticosa. The extraction process includes several steps such as drying, grinding, and solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques like ultra-fast liquid chromatography quadrupole time-of-flight mass spectrometry (UFLC-Q-TOF-MS) are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Debenzoylgalloylpaeoniflorin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of galloyl derivatives, while reduction can yield simpler glycosides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Debenzoylgalloylpaeoniflorin is unique due to its specific combination of antioxidant and anti-inflammatory properties, making it a valuable compound for both scientific research and industrial applications. Its ability to modulate multiple biological pathways sets it apart from other similar compounds .

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1R,2S,3R,5R,6R,8S)-6-hydroxy-2-(hydroxymethyl)-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O14/c1-20-6-22(32)12-4-23(20,21(12,7-24)19(36-20)37-22)35-18-16(30)15(29)14(28)11(34-18)5-33-17(31)8-2-9(25)13(27)10(26)3-8/h2-3,11-12,14-16,18-19,24-30,32H,4-7H2,1H3/t11-,12-,14-,15+,16-,18+,19-,20+,21+,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMDOEIOARUSRC-PUFBVGNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(C4CC1(C4(C(O2)O3)CO)OC5C(C(C(C(O5)COC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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